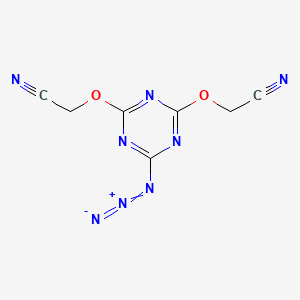
Dihexadecyl(dimethyl)azanium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl(dimethyl)azanium;methyl sulfate is a quaternary ammonium compound with the molecular formula C35H75NO4S and a molecular weight of 606.039 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl(dimethyl)azanium;methyl sulfate can be synthesized through the quaternization of dihexadecylamine with dimethyl sulfate. The reaction typically involves the following steps:
Reactants: Dihexadecylamine and dimethyl sulfate.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Mixing: Dihexadecylamine and dimethyl sulfate are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Stirring: Continuous stirring ensures uniform reaction.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl(dimethyl)azanium;methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions can produce dihexadecyl(dimethyl)azanium chloride.
Scientific Research Applications
Dihexadecyl(dimethyl)azanium;methyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of dihexadecyl(dimethyl)azanium;methyl sulfate involves its surfactant properties. The compound reduces surface tension between liquids or between a liquid and a solid, facilitating the mixing and emulsification of substances. It can form micelles, which are essential for the delivery of hydrophobic compounds in biological systems .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications.
Benzalkonium chloride: Known for its antimicrobial properties and used in disinfectants.
Uniqueness
Dihexadecyl(dimethyl)azanium;methyl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its long alkyl chains enhance its ability to form micelles and reduce surface tension, making it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Properties
CAS No. |
60804-35-5 |
|---|---|
Molecular Formula |
C35H75NO4S |
Molecular Weight |
606.0 g/mol |
IUPAC Name |
dihexadecyl(dimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C34H72N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-34H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
WHZOOVRXYOSDEE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)






![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)


